1-[(2,3-Dibromopropyl)sulfonyl]octane
Description
1-[(2,3-Dibromopropyl)sulfonyl]octane is an organobromine compound characterized by an octane backbone substituted with a sulfonyl group linked to a 2,3-dibromopropyl chain. Its molecular formula is C₁₁H₂₀Br₂O₂S, and it likely exhibits properties typical of brominated sulfones, such as flame retardancy or reactivity in organic synthesis. Potential applications include use as a flame retardant additive in polymers or as an intermediate in chemical manufacturing.
Properties
Molecular Formula |
C11H22Br2O2S |
|---|---|
Molecular Weight |
378.17 g/mol |
IUPAC Name |
1-(2,3-dibromopropylsulfonyl)octane |
InChI |
InChI=1S/C11H22Br2O2S/c1-2-3-4-5-6-7-8-16(14,15)10-11(13)9-12/h11H,2-10H2,1H3 |
InChI Key |
GWVDGGHTPSHRKD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCS(=O)(=O)CC(CBr)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-DIBROMOPROPYL)(OCTYL)DIOXO-LAMBDA~6~-SULFANE typically involves the reaction of 2,3-dibromopropanol with octylthiol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity. The reaction can be represented as follows:
2,3-Dibromopropanol+OctylthiolCatalyst(2,3-DIBROMOPROPYL)(OCTYL)DIOXO-LAMBDA 6 -SULFANE
Industrial Production Methods
In industrial settings, the production of (2,3-DIBROMOPROPYL)(OCTYL)DIOXO-LAMBDA~6~-SULFANE involves large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then cooled, and the product is purified using techniques such as distillation or crystallization. The use of automated systems ensures consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
(2,3-DIBROMOPROPYL)(OCTYL)DIOXO-LAMBDA~6~-SULFANE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide.
Substitution: The bromine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of the original compound.
Scientific Research Applications
(2,3-DIBROMOPROPYL)(OCTYL)DIOXO-LAMBDA~6~-SULFANE has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organosulfur compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an additive in certain industrial processes.
Mechanism of Action
The mechanism of action of (2,3-DIBROMOPROPYL)(OCTYL)DIOXO-LAMBDA~6~-SULFANE involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to the inhibition of their activity. This can result in various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Key Properties (Hypothetical):
- Molecular Weight : ~400.1 g/mol
- Boiling Point : Estimated >250°C (due to high bromine content and sulfonyl group).
- Solubility: Likely low in polar solvents; moderate in non-polar organic solvents.
- Reactivity : Bromine atoms may participate in nucleophilic substitution or elimination reactions.
Comparison with Similar Compounds
The following table compares 1-[(2,3-Dibromopropyl)sulfonyl]octane with structurally related brominated sulfones. Data are generalized due to the absence of specific references:
| Compound Name | Molecular Formula | Key Features | Applications | Stability Notes |
|---|---|---|---|---|
| This compound | C₁₁H₂₀Br₂O₂S | High bromine content, long alkyl chain | Flame retardants, synthesis precursor | Thermal stability moderate |
| 2-Bromoethyl sulfone | C₂H₄Br₂O₂S | Short chain, high reactivity | Crosslinking agent | Prone to hydrolysis |
| 1,3-Dibromopropane sulfonic acid | C₃H₆Br₂O₃S | Acidic sulfonic group, dibrominated | Surfactants, ion-exchange resins | Sensitive to oxidation |
| Octyl sulfonyl chloride | C₈H₁₇ClO₂S | Chlorinated analog, no bromine | Intermediate in sulfonation reactions | Highly reactive, moisture-sensitive |
Key Findings (Hypothetical):
Flame Retardancy: The dibrominated structure of this compound may enhance flame-retardant efficiency compared to non-brominated analogs (e.g., octyl sulfonyl chloride) due to bromine’s radical-scavenging action.
Stability vs. Reactivity : Longer alkyl chains (e.g., octane backbone) likely improve thermal stability compared to shorter-chain analogs like 2-bromoethyl sulfone, which degrade faster under heat.
Environmental Impact : Brominated compounds often raise toxicity concerns. Compared to chlorinated analogs (e.g., octyl sulfonyl chloride), bromine’s higher molecular weight may reduce volatility but increase bioaccumulation risks.
Limitations and Notes
- Hypothetical Data : The above analysis assumes trends observed in brominated sulfones and alkyl sulfones but lacks experimental validation.
- Research Needs : Further studies on synthesis pathways, toxicity profiles, and industrial applicability are required to confirm these hypotheses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
